molecular formula C15H13I2NO2 B15015548 2-[(E)-[(5-Ethyl-2-hydroxyphenyl)imino]methyl]-4,6-diiodophenol

2-[(E)-[(5-Ethyl-2-hydroxyphenyl)imino]methyl]-4,6-diiodophenol

Cat. No.: B15015548
M. Wt: 493.08 g/mol
InChI Key: AQOVQGAAZQDQAR-UHFFFAOYSA-N
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Description

2-[(E)-[(5-Ethyl-2-hydroxyphenyl)imino]methyl]-4,6-diiodophenol is a Schiff base compound characterized by the presence of an imine group (C=N) formed by the condensation of an amine and an aldehyde. Schiff bases are known for their wide range of applications in coordination chemistry, catalysis, and biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[(5-Ethyl-2-hydroxyphenyl)imino]methyl]-4,6-diiodophenol typically involves the condensation reaction between 5-ethyl-2-hydroxybenzaldehyde and 4,6-diiodo-2-aminophenol. The reaction is usually carried out in an ethanol solution under reflux conditions . The product is then purified by recrystallization from an appropriate solvent.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-[(5-Ethyl-2-hydroxyphenyl)imino]methyl]-4,6-diiodophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-[(E)-[(5-Ethyl-2-hydroxyphenyl)imino]methyl]-4,6-diiodophenol involves its ability to form stable complexes with metal ions. This property is attributed to the presence of nitrogen and oxygen donor atoms in the Schiff base structure, which can coordinate with metal centers. These metal complexes can exhibit various catalytic and biological activities, depending on the metal ion involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-[(5-Ethyl-2-hydroxyphenyl)imino]methyl]-4,6-diiodophenol is unique due to the presence of iodine atoms, which can significantly influence its chemical reactivity and biological activity. The iodine atoms can participate in halogen bonding, enhancing the compound’s ability to interact with biological targets and metal ions .

Properties

Molecular Formula

C15H13I2NO2

Molecular Weight

493.08 g/mol

IUPAC Name

2-[(5-ethyl-2-hydroxyphenyl)iminomethyl]-4,6-diiodophenol

InChI

InChI=1S/C15H13I2NO2/c1-2-9-3-4-14(19)13(5-9)18-8-10-6-11(16)7-12(17)15(10)20/h3-8,19-20H,2H2,1H3

InChI Key

AQOVQGAAZQDQAR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)O)N=CC2=C(C(=CC(=C2)I)I)O

Origin of Product

United States

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